molecular formula C20H24N2 B11418087 1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole

1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole

Cat. No.: B11418087
M. Wt: 292.4 g/mol
InChI Key: GYCKWHDXPVMFDG-UHFFFAOYSA-N
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Description

1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole is a complex organic compound belonging to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation, nitration, and sulfonation can occur under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-thiazole
  • 1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-oxazole

Uniqueness

Compared to similar compounds, 1-methyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole may exhibit unique biological activities and chemical properties due to the presence of the benzodiazole ring. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

1-methyl-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C20H24N2/c1-14(2)13-16-9-11-17(12-10-16)15(3)20-21-18-7-5-6-8-19(18)22(20)4/h5-12,14-15H,13H2,1-4H3

InChI Key

GYCKWHDXPVMFDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2C

Origin of Product

United States

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